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molecular formula C10H11NO4 B1636799 Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate CAS No. 20197-76-6

Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Cat. No. B1636799
M. Wt: 209.2 g/mol
InChI Key: FOTPSTARXZXRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06288082B1

Procedure details

A mixture of 12.0 g (50.2 mmol) of 7-nitro-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester, 11.2 g (201 mmol) of powdered Fe and 13.3 g (257 mmol) of NH4Cl in 175 ml of MeOH and 70 mL of H2O was refluxed for 5.5 h. An additional 11.2 g of Fe and 13.3 g of NH4Cl was added and the mixture was heated for 5.5 h more. Finally, 5.5 g of Fe and 6.5 g of NH4Cl was added and the mixture was heated for 4 h. The cooled reaction was filtered through Celite, the pad was washed well with MeOH and the filtrate and washings were combined. The solvent was removed and the residue was slurried in H2O and collected. The crude product was filtered through silica (CHCl3) to give 9.5 g of the title compound as tan crystals: mass spectrum (electrospray, m/e): M+H 209.9.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
11.2 g
Type
catalyst
Reaction Step One
Name
Quantity
13.3 g
Type
reactant
Reaction Step Two
Name
Quantity
11.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
5.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:14]([N+:15]([O-])=O)=[CH:13][C:8]2[O:9][CH2:10][CH2:11][O:12][C:7]=2[CH:6]=1)=[O:4].[NH4+].[Cl-]>CO.O.[Fe]>[CH3:1][O:2][C:3]([C:5]1[C:14]([NH2:15])=[CH:13][C:8]2[O:9][CH2:10][CH2:11][O:12][C:7]=2[CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(OCCO2)C=C1[N+](=O)[O-]
Name
Quantity
13.3 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
175 mL
Type
solvent
Smiles
CO
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
Quantity
11.2 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
13.3 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
11.2 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
6.5 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
5.5 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5.5 h
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 5.5 h more
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
WASH
Type
WASH
Details
the pad was washed well with MeOH
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
collected
FILTRATION
Type
FILTRATION
Details
The crude product was filtered through silica (CHCl3)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(OCCO2)C=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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